molecular formula C10H21NO3 B13471118 Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B13471118
M. Wt: 203.28 g/mol
InChI Key: OXVUGSGNURZEOU-YUMQZZPRSA-N
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Description

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chiral chemical building block of high value in organic synthesis and pharmaceutical research. This compound features a carbamate-protected amine and a hydroxyl group on adjacent carbon centers, both in the (S) stereochemical configuration. This specific stereochemistry is critical for synthesizing enantiomerically pure molecules, particularly in the development of active pharmaceutical ingredients (APIs) and complex natural products. The tert-butoxycarbonyl (Boc) protecting group is a standard in peptide synthesis and medicinal chemistry, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions to unmask the primary amine for further functionalization. The presence of both protected amine and hydroxyl functionalities on a short carbon chain makes this synthon a versatile precursor for constructing more complex molecular architectures, such as beta-amino alcohols, which are common motifs in many biologically active compounds. As a research chemical, its primary application lies in the exploration of new synthetic routes and the preparation of candidate drug molecules during early-stage discovery. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-2-hydroxypentan-3-yl]carbamate

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

OXVUGSGNURZEOU-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Overview

This method leverages the synthesis of chiral amino acid derivatives, specifically N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] derivatives, followed by carbamate formation using tert-butyl chloroformate or related reagents. The process ensures stereochemical integrity and high purity, suitable for pharmaceutical applications.

Step-by-step Process

Step Description Conditions & Reagents
1 Starting Material Preparation Use of N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] amino acid derivatives, often derived from chiral amino acids such as serine or threonine. These are synthesized via asymmetric synthesis or chiral resolution methods. Chiral amino acids, or their protected derivatives (e.g., N-Boc or N-Cbz).
2 Protection of Amino Group Protecting amino groups with tert-butoxycarbonyl (Boc) groups to facilitate selective reactions. Boc anhydride, triethylamine, or N-methylmorpholine in anhydrous solvents like dichloromethane or ethyl acetate.
3 Formation of Carbamate React the protected amino intermediate with tert-butyl chloroformate (or alternative carbamoyl chlorides) to introduce the tert-butyl carbamate moiety. Tert-butyl chloroformate, base (e.g., N-methylmorpholine), in anhydrous conditions at low temperature (-20°C to 0°C).
4 Deprotection and Purification Remove protecting groups if necessary, followed by purification via recrystallization or chromatography. Acidic or basic conditions depending on protecting groups used.

Reaction Conditions

  • Temperature: Typically between -20°C and 0°C during carbamate formation to control reactivity.
  • Solvent: Anhydrous ethyl acetate, dichloromethane, or tetrahydrofuran.
  • Reagents Ratios: Molar ratios of carbamoyl chloride to amino compound generally range from 1:1.1 to 1:1.5 to ensure complete conversion.

Research Data & Yield

  • The process yields high purity carbamate derivatives, with reported yields often exceeding 80%, depending on reaction optimization.
  • Stereochemistry is preserved via chiral starting materials and controlled reaction conditions.

Synthesis via Phase-Transfer Catalysis (PTC) Alkylation

Overview

This method involves alkylation of the amino group in the protected amino alcohol intermediate using methyl sulfate or similar methylating agents under phase-transfer catalysis conditions, as described in patent literature.

Step-by-step Process

Step Description Conditions & Reagents
1 Preparation of Intermediate Start with the chiral amino alcohol, protected as necessary. N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] amino derivative.
2 Phase-Transfer Catalysis (PTC) Alkylation React with methyl sulfate or methyl iodide in the presence of tetrabutylammonium bromide (TBAB) as catalyst. Tetrabutylammonium bromide (0.025–0.2 molar ratio), methyl sulfate, ethyl acetate solvent, at controlled temperatures (-10°C to 20°C).
3 Reaction Monitoring & Completion Reaction times range from 3 to 5 hours, monitored via TLC or NMR. Maintain low temperatures to prevent side reactions.
4 Workup & Purification Extract, wash, and recrystallize the product. Use dilute hydrochloric acid, sodium bicarbonate, and water washes.

Reaction Conditions

  • Temperature: -10°C to 20°C, optimized for selectivity.
  • Solvent: Ethyl acetate, with molar ratios of reagents adjusted to maximize yield.
  • Yield: Typically between 92–97%, depending on reaction parameters.

Chiral Resolution and Enantioselective Synthesis

Overview

Alternatively, enantioselective synthesis can be employed, starting from racemic mixtures or chiral precursors, followed by resolution techniques such as chiral chromatography or enzymatic resolution to obtain the (1S, 2S) configuration.

Key Techniques

  • Chiral Catalysts: Use of chiral ligands or catalysts during amino acid or carbamate synthesis.
  • Resolution Methods: Chiral HPLC, crystallization with chiral auxiliaries, or enzymatic resolution.

Advantages

  • High enantiomeric purity.
  • Suitable for large-scale pharmaceutical manufacturing.

Summary of Data Tables

Preparation Method Starting Material Key Reagents Reaction Conditions Typical Yield Stereochemistry Control
Carbamate Formation N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] amino acid derivatives Tert-butyl chloroformate, N-methylmorpholine -20°C to 0°C, anhydrous solvents 80–85% Preserved via chiral starting materials
Phase-Transfer Alkylation Protected amino alcohols Methyl sulfate, tetrabutylammonium bromide -10°C to 20°C 92–97% Enantioselective via chiral conditions
Enantioselective Synthesis Racemic or chiral precursors Chiral catalysts/auxiliaries Variable High enantiomeric excess Achieved through chiral catalysis

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state carbamates, while reduction yields the parent amine .

Scientific Research Applications

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which makes the carbamate less susceptible to hydrolysis. The compound can be removed under acidic conditions, making it useful as a protecting group in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxypropyl]carbamate C₁₀H₂₁NO₃ 203.28 (calculated) N/A Ethyl, hydroxypropyl Hydrophilic hydroxyl group; (1S,2S) stereochemistry enhances chiral recognition.
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 154737-89-0 Hydroxycyclopentyl Cyclopentane ring introduces rigidity; potential for conformational restriction in binding.
tert-Butyl {(1S,2S)-1-[4-(benzyloxy)benzyl]-3-chloro-2-hydroxypropyl}carbamate C₂₂H₂₈ClNO₄ 405.92 174801-33-3 Chloro, benzyloxybenzyl High lipophilicity (logP ~3.5 estimated); aromatic rings enable π-π interactions.
tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate C₁₀H₁₈N₂O₂ 198.26 259133-23-8 Cyano group Electron-withdrawing cyano group increases electrophilicity; may reduce metabolic stability.
tert-Butyl N-{[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate C₁₀H₁₉NO₃ 201.26 1262755-28-1 Cyclopropyl, hydroxymethyl Strained cyclopropane ring enhances reactivity; mimics transition states in enzymatic processes.

Impact of Substituents on Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl and ethyl groups balance solubility and membrane permeability. In contrast, analogs with aromatic benzyloxybenzyl () or cyclopentyl () substituents exhibit higher lipophilicity, favoring blood-brain barrier penetration or hydrophobic binding pockets .
  • Steric and Stereochemical Effects : The (1S,2S) configuration in the target compound contrasts with (2R,3S) in ’s chloro-phenyl derivative, which may alter enantioselective interactions with biological targets like proteases .
  • Reactivity: The cyano group in ’s compound increases susceptibility to nucleophilic attack, whereas the chloro substituent in ’s analog may participate in SN2 reactions, offering synthetic versatility .

Biological Activity

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound belonging to the carbamate class, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H21_{21}NO3_3
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 1354227-38-5
  • Density : 0.995 g/cm³ (Predicted)
  • Boiling Point : 303.1 °C (Predicted)
  • pKa : 12.41 (Predicted)

These properties indicate that the compound is relatively stable and soluble in organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as a modulator , potentially inhibiting or enhancing enzymatic activity depending on the target.

Key Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
    Cell LineIC50_{50} (µM)
    MCF-75.85
    A5493.0
    HCT1166.48
    These values indicate that the compound's potency is comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of pro-inflammatory cytokines such as TNF-alpha.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Studies

A recent study evaluated the effects of various carbamate derivatives on cancer cell lines, including those treated with this compound. The findings highlighted significant inhibition of cell growth across multiple lines, with detailed analysis showing:

  • Enhanced apoptosis rates in treated cells.
  • Alterations in cell cycle progression indicative of G0/G1 phase arrest.

Q & A

Q. How are reaction mechanisms for carbamate hydrolysis or functionalization investigated?

  • Methodological Answer: Isotopic labeling (18^{18}O-water) tracks hydrolysis pathways. Kinetic isotope effects (KIE) and DFT calculations model transition states. LC-MS identifies intermediates, while pH-rate profiles elucidate acid/base catalysis .

Conflict Resolution in Research Data

Q. How to address inconsistencies in biological activity data across studies?

  • Methodological Answer: Variability may stem from differences in assay conditions (e.g., buffer pH, enzyme sources). Standardization via guidelines like MIAME (Minimum Information About a Medicinal Chemistry Experiment) ensures reproducibility. Meta-analyses of published IC50_{50} values identify outliers .

Q. What steps mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer: Screening crystallization conditions (e.g., vapor diffusion with PEG-based precipitants) using robotics (e.g., Gryphon LCP). Adding co-solvents (DMSO) or seeding techniques improves crystal quality. Low-temperature data collection (100 K) reduces thermal motion artifacts .

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